

HPLC method development for Dicloxacillin sodium salt monohydrate

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Compound of Interest

Compound Name: *Dicloxacillin sodium salt monohydrate*

Cat. No.: *B1670481*

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An optimized High-Performance Liquid Chromatography (HPLC) method has been developed for the quantitative analysis of **Dicloxacillin sodium salt monohydrate** in bulk drug and pharmaceutical dosage forms. This method is simple, accurate, and precise, making it suitable for routine quality control and research applications.

Introduction

Dicloxacillin sodium is a semi-synthetic penicillin antibiotic that is resistant to penicillinase. It is active against beta-lactamase-producing Staphylococci. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of Dicloxacillin sodium in pharmaceutical products. This application note details a robust HPLC method for its quantification.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic separation is achieved on a C18 column.

Table 1: Chromatographic Conditions

Parameter	Recommended Value
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Kromasil C18 (250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase	Acetonitrile:Methanol:0.001% Trifluoroacetic Acid (TFA) in Water (pH 6.5) (30:50:20 v/v/v)[1][2]
Flow Rate	1.0 mL/min[1][2]
Detection Wavelength	235 nm[1][2]
Injection Volume	10 µL[3]
Column Temperature	Ambient
Run Time	Approximately 10 minutes

Reagent and Sample Preparation

- Diluent: A mixture of acetonitrile, methanol, and water (20:50:30 v/v/v) is used as the diluent. [1]
- Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Dicloxacillin sodium working standard and transfer it to a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and then make up to the volume with the diluent.
- Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.[4]
- Sample Preparation (for Tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 25 mg of Dicloxacillin sodium to a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Centrifuge a portion of this solution at 3000 rpm for 10 minutes and use the supernatant for analysis.

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines. The key validation parameters are summarized below.

Table 2: Summary of Method Validation Data

Parameter	Result
Linearity Range	5-50 µg/mL[1][2]
Correlation Coefficient (r^2)	> 0.999[1][2]
Precision (%RSD)	< 2.0%[1]
Accuracy (% Recovery)	98.0% - 102.0%
Limit of Detection (LOD)	0.3685 µg/mL[1][2]
Limit of Quantification (LOQ)	1.116 µg/mL[1][2]
Retention Time	Approximately 1.92 min[1][2]

System Suitability

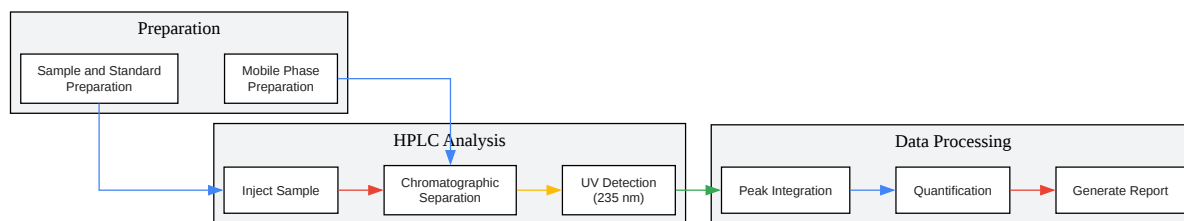
System suitability tests are an integral part of the method to ensure the chromatographic system is adequate for the analysis.

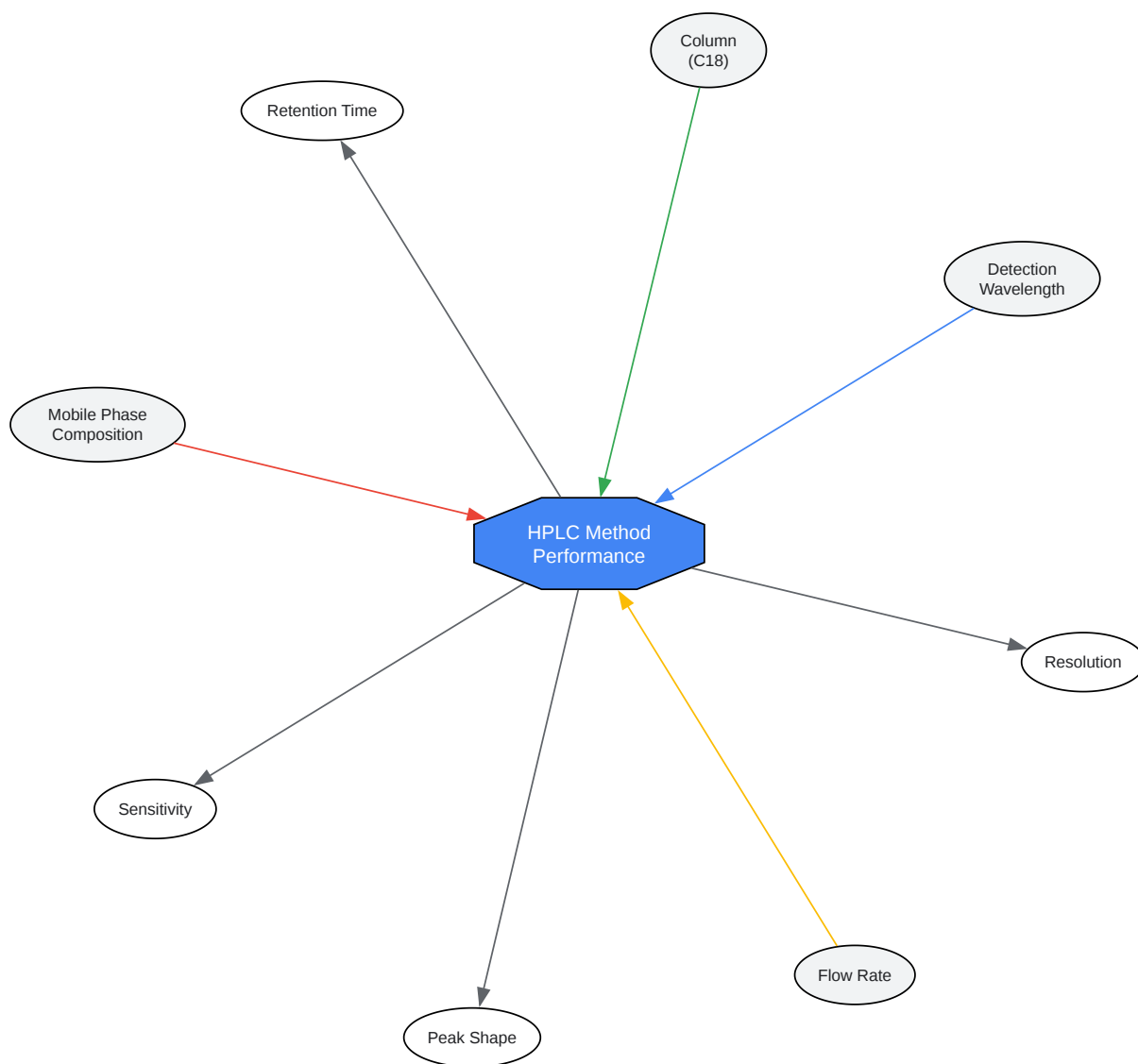
Table 3: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	Not more than 2.0[3]
Theoretical Plates	Not less than 2000
% RSD for replicate injections	Not more than 2.0%[3]

Visualizations

HPLC Method Development Workflow





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